molecular formula C9H9BrClFO B1528263 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene CAS No. 1820704-11-7

5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene

Cat. No. B1528263
M. Wt: 267.52 g/mol
InChI Key: MPXIZDDTUKNQCL-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene is a chemical compound with the molecular formula C9H9BrClFO . It has a molecular weight of 267.52 . The compound is stored at room temperature and is in a liquid form .


Molecular Structure Analysis

The InChI code for 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene is 1S/C9H9BrClFO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, fluorine, and isopropoxy groups on the benzene ring.

Scientific Research Applications

Synthesis and Polymerization

  • One-pot synthesis of hyperbranched polyethers explored the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, revealing insights into polymerization processes that could be relevant for understanding the reactivity of halogenated aromatics in polymer science (Uhrich et al., 1992).

Halogenation Reactions

  • Electrochemical fluorination of aromatic compounds studied the mechanism of side reactions during the fluorination of halobenzenes, which could provide a foundation for understanding the reactivity and potential applications of 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene in electrosynthesis and fluorination strategies (Horio et al., 1996).

Functionalization and Application in Material Science

  • End-Quenching of TiCl4-Catalyzed Quasiliving Polyisobutylene with Alkoxybenzenes demonstrated the use of alkoxybenzenes for end-quenching in polymerization, which may offer insights into the potential for functionalizing polymers with halogenated benzene derivatives for specific end-group modifications (Morgan et al., 2010).

Novel Reagents and Cycloaddition Reactions

  • The development of 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) as a new SuFEx clickable reagent highlights the potential for creating multifunctional chemical entities that serve as building blocks in organic synthesis, including cycloaddition reactions to synthesize complex molecules (Leng & Qin, 2018).

Safety And Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential hazards . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-bromo-1-chloro-3-fluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXIZDDTUKNQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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